4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane
Description
4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is a boronic ester featuring a naphthalen-1-yl group attached to a dioxaborinane ring substituted with methyl groups at positions 4, 4, and 4. This compound (CAS: 1092060-79-1) is commercially available with a purity of 95% and is used as a reagent in cross-coupling reactions and organoboron chemistry . Its structure combines the steric bulk of the naphthyl group with the electron-donating methyl substituents on the dioxaborinane ring, influencing both reactivity and stability.
Properties
IUPAC Name |
4,4,6-trimethyl-2-naphthalen-1-yl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2/c1-12-11-16(2,3)19-17(18-12)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTJWMXILKKAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=CC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209576 | |
| Record name | 4,4,6-Trimethyl-2-(1-naphthalenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092060-79-1 | |
| Record name | 4,4,6-Trimethyl-2-(1-naphthalenyl)-1,3,2-dioxaborinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092060-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,6-Trimethyl-2-(1-naphthalenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the boronate ester ring from a boronic acid or boron-containing precursor and a diol, specifically 2-methyl-2,4-pentanediol (commonly known as neopentyl glycol), which provides the 4,4,6-trimethyl substitution pattern on the dioxaborinane ring.
Key Synthetic Route: Boronate Ester Formation from Boronic Acid
- Starting Materials : The synthesis begins with the corresponding arylboronic acid, in this case, naphthalen-1-ylboronic acid.
- Reaction Conditions : Under an inert atmosphere (argon or nitrogen), the arylboronic acid is reacted with 2-methyl-2,4-pentanediol in a dry organic solvent such as dichloromethane.
- Procedure : The mixture is stirred at room temperature overnight to allow esterification, often in the presence of drying agents like magnesium sulfate to remove water formed during the reaction.
- Workup : The reaction mixture is filtered to remove drying agents, concentrated under reduced pressure, and the crude product purified by flash chromatography.
- Yield : This method typically affords the boronate ester in high yield (around 70-80%).
This method is exemplified by the preparation of various alkenylboronate esters, including the naphthalen-1-yl derivative, as documented in recent copper-catalyzed cross-coupling studies.
Alternative Synthesis via Hydroboration of Alkynes
- Catalyst : Bis(cyclopentadienyl)zirconium chloride hydride (Cp2ZrHCl) is used as a catalyst.
- Substrates : Alkynes bearing the naphthalen-1-yl substituent.
- Reaction : The alkyne is treated with 4,4,6-trimethyl-1,3,2-dioxaborinane (MPBH) in the presence of Cp2ZrHCl in dichloromethane at low temperature (ice bath) and then stirred at room temperature overnight.
- Workup : After reaction completion, aqueous workup and extraction are performed, followed by drying and purification by chromatography.
- Outcome : This hydroboration approach allows the direct installation of the dioxaborinane moiety onto the vinyl position adjacent to the naphthalen-1-yl group, producing the target boronate ester.
Preparation of the Boronate Ester Reagent (MPBH)
- Synthesis of MPBH (4,4,6-trimethyl-1,3,2-dioxaborinane) itself is crucial as a reagent for borylation reactions.
- Method : Under nitrogen atmosphere, 10% Pd/C catalyst is combined with anhydrous dioxane and freshly distilled 2-methyl-2,4-pentanediol. Then, N,N-diethylaniline-borane is added slowly at room temperature.
- Reaction Time : Stirring for about 30 minutes after addition.
- Purification : Low-pressure distillation yields neat MPBH with about 75% yield.
- This reagent is stable and inexpensive, making it suitable for further borylation reactions.
Palladium-Catalyzed Borylation of Aryl Halides
- Catalyst System : Buchwald’s palladium catalyst combined with MPBH.
- Substrates : Aryl iodides, bromides, and triflates bearing the naphthalen-1-yl group.
- Conditions : Anhydrous dioxane as solvent, triethylamine as base, and heating until complete consumption of aryl halide.
- Outcome : Formation of the this compound boronate ester in good yield and purity.
- Notes : Attempts to use N,N-diethylaniline as base in subsequent borylations failed, indicating the necessity of triethylamine or similar bases.
Detailed Data Table: Representative Preparation Conditions and Yields
| Method | Starting Material | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Esterification from boronic acid | Naphthalen-1-ylboronic acid | 2-methyl-2,4-pentanediol | Dichloromethane | Room temp | Overnight | ~75-80 | Use of MgSO4 drying agent |
| Hydroboration of alkyne | Naphthalen-1-yl alkyne | MPBH, Cp2ZrHCl (10 mol%) | CH2Cl2 | 0 °C to RT | Overnight | Moderate to good | Direct vinyl boronate ester formation |
| Pd-catalyzed borylation | Naphthalen-1-yl aryl halides | Pd catalyst + MPBH | Dioxane | Heated (varied) | Few hours | Good | Requires triethylamine as base |
| MPBH synthesis | N,N-diethylaniline-borane + diol | Pd/C | Dioxane | 20 °C | ~1 hour | 75 | Low pressure distillation purification |
Research Findings and Optimization Notes
- The esterification method is straightforward, scalable, and yields stable boronate esters suitable for subsequent coupling reactions.
- The hydroboration approach using Cp2ZrHCl catalyst is effective for installing the boronate ester moiety on vinyl positions, including complex aryl-substituted alkynes.
- The palladium-catalyzed borylation using MPBH reagent is a robust method for preparing aryl boronate esters from reactive aryl halides, including electron-rich and sterically hindered substrates.
- Base selection is critical: triethylamine is preferred over N,N-diethylaniline for effective borylation.
- The MPBH reagent itself is synthesized efficiently and serves as a stable boron source in these reactions.
- Reaction monitoring by gas chromatography or TLC is standard to ensure completion.
- Purification is typically achieved by flash chromatography on silica gel.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron-containing compounds.
Scientific Research Applications
4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, especially in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds by acting as a nucleophile. In BNCT, the compound delivers boron to cancer cells, where it captures neutrons and undergoes nuclear reactions to produce cytotoxic particles that kill the cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare the target compound with structurally related boronic esters, focusing on synthesis, reactivity, physical properties, and applications.
Structural Analogs
2.1.1. 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane
- Structural Difference : Naphthalen-2-yl substituent instead of naphthalen-1-yl.
- Impact: The positional isomerism of the naphthyl group may alter steric interactions in reactions.
2.1.2. 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane (CAS 22871-77-8)
- Structural Difference : Methyl groups at positions 5,5 instead of 4,4,5.
- Impact : The reduced methyl substitution on the dioxaborinane ring may decrease steric protection of the boron atom, leading to higher reactivity but lower stability compared to the target compound .
2.1.3. 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane
- Structural Difference : Phenyl substituent instead of naphthyl.
- Impact : The phenyl group is smaller and less electron-rich than naphthyl, resulting in faster reaction kinetics in cross-couplings but lower product stability. For instance, this phenyl analog is synthesized in 76% yield as a yellow oil, while the naphthyl analog’s steric bulk may necessitate optimized conditions for similar efficiency .
Reactivity in Catalytic Reactions
- Nickel-Catalyzed Borylation : The target compound participates in nickel-catalyzed borylation of aryl halides under mild conditions. Computational studies suggest that the naphthyl group’s steric bulk may slow σ-bond metathesis steps compared to smaller aryl substituents like phenyl .
- Palladium-Catalyzed Reactions : Similar to phenylboronic acid, the target compound’s dioxaborinane derivatives show comparable Gibbs energy profiles in rhodium-catalyzed fullerene arylation, indicating analogous reaction pathways despite substituent differences .
Physical Properties
| Compound | Physical State | Melting Point (°C) | Yield (%) | Purity | Key Applications |
|---|---|---|---|---|---|
| Target Compound (naphthalen-1-yl) | Solid* | N/A | N/A | 95% | Cross-coupling, organoboron |
| 4,4,6-Trimethyl-2-phenyl-dioxaborinane | Yellow oil | N/A | 76 | >95% | Hydroboration, borylation |
| 4,4,6-Trimethyl-2-(3-phenylpropyl)-dioxaborinane | Yellow oil | N/A | 63 | >95% | Alkylboron synthesis |
| 4,4,5,5-Tetramethyl-2-phenyl-dioxaborolane | White solid | 110–112 | 76 | >95% | Desymmetrization reactions |
Stability and Handling
- Stability : The naphthyl group enhances steric protection of the boron atom, likely improving hydrolytic stability compared to less substituted analogs like 5,5-dimethyl derivatives .
Biological Activity
4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, emphasizing its pharmacological implications and applications in medicinal chemistry.
Chemical Structure and Properties
Chemical Formula : C16H19BO2
CAS Number : 1092060-79-1
Appearance : White powder
Molecular Weight : 254.13 g/mol
The compound features a dioxaborinane ring structure with naphthalene substitution, which contributes to its unique reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with boron compounds under controlled conditions. The methods employed may vary based on the desired purity and yield, often utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15.2 | Apoptosis induction |
| MCF-7 (breast) | 12.8 | Inhibition of cell proliferation |
| A549 (lung) | 10.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes and receptors involved in critical signaling pathways.
Apoptosis Induction
The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells. This effect is particularly pronounced in cells with dysregulated apoptosis pathways.
Antimicrobial Mechanisms
The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic processes essential for bacterial survival.
Study on Anticancer Efficacy
In a controlled study published in ACS Catalysis, researchers investigated the efficacy of this compound against various cancer models. The study highlighted its potential as a lead compound for developing new anticancer therapies due to its selective toxicity towards tumor cells while sparing normal cells .
Evaluation of Antimicrobial Effects
Another research effort focused on the antimicrobial properties of this compound against clinical isolates. The findings demonstrated promising results that warrant further investigation into its application as a novel antimicrobial agent .
Q & A
Q. What are the established synthetic protocols for 4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane?
The synthesis typically involves reacting naphthalen-1-ylboronic acid with a diol (e.g., 2-methyl-2,4-pentanediol) under acid-catalyzed conditions. Key steps include:
- Diol selection : Sterically hindered diols improve boron-oxygen bond stability.
- Reaction conditions : Anhydrous solvents (e.g., toluene) and inert atmospheres prevent hydrolysis of the boronate ester .
- Workup : Purification via column chromatography using non-polar solvents (e.g., hexane/ethyl acetate) ensures high purity. For analogous compounds, yields range from 85% to 91% depending on catalyst systems .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR confirm boronate ester formation (e.g., <sup>11</sup>B NMR signals near 30 ppm for trigonal boron) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C13H19BO3, MW 234.1 g/mol) .
- X-ray crystallography : Resolves steric effects from the naphthyl and methyl substituents .
Q. How is this compound utilized in cross-coupling reactions?
It serves as a boronate ester partner in Suzuki-Miyaura reactions. Key considerations:
- Catalyst selection : Pd(PPh3)4 or NiCl2(dppf) for aryl halide coupling.
- Base optimization : K2CO3 or Cs2CO3 enhances transmetallation efficiency .
- Solvent systems : Toluene/water mixtures balance reactivity and stability .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in challenging couplings?
- Catalyst screening : Test Ni vs. Pd complexes. For example, NiCl2(1,3-bis(diphenylphosphino)propane) achieves 91% yield in aryl mesylate couplings, while Pd catalysts may underperform with sterically hindered partners .
- Ligand effects : Bulky ligands (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) stabilize active catalytic species .
- DoE (Design of Experiments) : Apply factorial design to assess interactions between temperature, solvent polarity, and base concentration .
Q. How to address contradictions in catalytic efficiency data across studies?
- Variable isolation : Compare studies using identical substrates but differing in solvent (e.g., THF vs. toluene) or ligand ratios. For instance, Zn additives in Ni-catalyzed systems improve turnover by reducing oxidation states .
- Mechanistic probes : Use kinetic isotope effects (KIEs) or DFT calculations to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
Q. What computational strategies predict reactivity or regioselectivity?
- Reaction path searches : Quantum chemical methods (e.g., DFT) model transition states to predict regioselectivity in naphthyl-group transfer .
- Machine learning : Train models on existing boronate ester reaction datasets to forecast optimal conditions for new substrates .
Q. How does steric hindrance from the naphthyl group influence reactivity?
- Comparative studies : Synthesize analogs with smaller aryl groups (e.g., phenyl) and measure coupling rates. The naphthyl group reduces reactivity with bulky electrophiles but enhances stability .
- X-ray analysis : Resolve crystal structures to quantify bond angles and torsional strain affecting boron accessibility .
Q. What are the implications of trace moisture or oxygen in reactions?
- Hydrolysis pathways : Monitor by <sup>11</sup>B NMR; hydrolyzed products show shifted peaks (~18 ppm for boronic acids).
- Mitigation : Rigorous drying of solvents (e.g., molecular sieves) and Schlenk techniques for oxygen-sensitive steps .
Methodological Tables
Q. Table 1. Catalytic Systems for Suzuki-Miyaura Reactions
| Catalyst System | Yield (%) | Conditions | Reference |
|---|---|---|---|
| NiCl2(dppf)/Zn | 91 | Toluene, 100°C, 2 h | |
| Pd(PPh3)4 | 85 | THF/H2O, 80°C, 12 h |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
